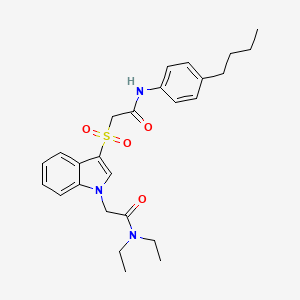![molecular formula C19H20F2N4O3S B2862513 N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide CAS No. 1251600-69-7](/img/structure/B2862513.png)
N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules known as [1,2,4]triazolo[4,3-a]quinoxalines . These molecules have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxalines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential and Adenosine Receptor Antagonism
A study identified that a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide, exhibited potent antidepressant properties. These compounds were effective in reducing immobility in Porsolt's behavioral despair model in rats upon acute administration, indicating their potential as rapid-acting antidepressant agents. Moreover, these compounds showed high affinity and selectivity to adenosine A1 and A2 receptors, suggesting their role as adenosine receptor antagonists. This activity is linked to their antidepressant effects and highlights the significance of adenosine receptor modulation in depression treatment (Sarges et al., 1990).
AMPA Receptor Antagonism
Another research avenue involves the synthesis and biological evaluation of quinoxaline derivatives as selective AMPA receptor antagonists. Analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) were investigated, with some showing potent and selective antagonist activity at the AMPA receptor. These findings are significant for developing treatments for neurological conditions, such as epilepsy and neurodegenerative diseases, where AMPA receptor modulation plays a crucial role (Catarzi et al., 2004).
Novel Synthesis Methods
Research has also been conducted on novel synthesis methods for triazoloquinoxaline derivatives. One study described a simple and efficient approach for synthesizing [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones, employing a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide. This methodology highlights the versatility of these compounds in chemical synthesis and their potential application in developing new therapeutic agents (Yan et al., 2012).
Anticancer Activity
Another study focused on the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. Some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underscoring the potential of triazoloquinoxaline derivatives in cancer therapy (Reddy et al., 2015).
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxalines involves DNA intercalation . This means that these molecules can insert themselves between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription. This property is often exploited in the design of anticancer drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(azepan-1-ylsulfonyl)-2-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3S/c20-15-10-14(11-16(21)12-15)13-25-19(26)24-9-5-6-17(18(24)22-25)29(27,28)23-7-3-1-2-4-8-23/h5-6,9-12H,1-4,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMHTGKOHBXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2862430.png)
![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)
![1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862435.png)



![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one](/img/structure/B2862439.png)
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2862441.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2862443.png)

![N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2862446.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2862451.png)